molecular formula C24H25N5O2S B2695882 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide CAS No. 932339-67-8

2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2695882
CAS No.: 932339-67-8
M. Wt: 447.56
InChI Key: FMQUUQFHOWHODJ-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-d]pyrimidine derivative featuring a sulfanyl-linked acetamide moiety substituted with a 3,4-dimethylphenyl group. Its core structure includes a benzyl group at position 6 and an ethyl group at position 2 of the pyrazolo-pyrimidine scaffold.

Properties

IUPAC Name

2-(6-benzyl-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-4-28-14-20-22(27-28)23(31)29(13-18-8-6-5-7-9-18)24(26-20)32-15-21(30)25-19-11-10-16(2)17(3)12-19/h5-12,14H,4,13,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQUUQFHOWHODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 3-amino-4-benzyl-5-ethyl-1H-pyrazole and ethyl acetoacetate in the presence of a base can yield the pyrazolo[4,3-d]pyrimidine core.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyrazolo[4,3-d]pyrimidine core with a suitable thiol reagent, such as thiourea, under acidic conditions.

    Acylation with N-(3,4-dimethylphenyl)acetamide: The final step involves the acylation of the intermediate with N-(3,4-dimethylphenyl)acetamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled temperatures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • The pyrazolo[4,3-d]pyrimidine derivatives have been extensively researched for their anticancer properties. Recent studies indicate that compounds in this class can inhibit various cancer cell lines through multiple mechanisms:
      • Induction of apoptosis in cancer cells.
      • Inhibition of key enzymes involved in cell proliferation.
    • For instance, compounds similar to this one have shown significant cytotoxicity against MCF-7 (breast cancer) and A375 (melanoma) cell lines with IC50 values indicating strong efficacy .
  • Anti-inflammatory Properties
    • The pyrazole moiety is recognized for its anti-inflammatory effects. Research has demonstrated that derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators .
    • Compounds exhibiting this activity have potential applications in treating chronic inflammatory diseases such as arthritis and colitis.
  • Neuroprotective Effects
    • Emerging studies suggest that certain pyrazolo[4,3-d]pyrimidine derivatives may possess neuroprotective properties. They are being investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's .

Case Studies

  • Anticancer Screening
    • A study conducted by Bouabdallah et al. evaluated various pyrazole derivatives against Hep-2 and P815 cancer cell lines. The results indicated significant cytotoxic potential with IC50 values demonstrating the effectiveness of these compounds .
  • Inflammation Models
    • In vivo models assessing the anti-inflammatory effects of similar compounds have shown reduced edema and inflammatory markers in treated groups compared to controls, suggesting a promising therapeutic profile for inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name (Source) Core Structure Substituents (Position) Molecular Weight (g/mol) Notable Features
Target Compound Pyrazolo[4,3-d]pyrimidine 6-Benzyl, 2-ethyl, 7-oxo, 5-sulfanylacetamide (N-3,4-dimethylphenyl) Not reported High lipophilicity (benzyl + dimethylphenyl)
N-Benzyl-2-((3-(4-ethoxyphenyl)-6-methyl...) [] Thiazolo[4,5-d]pyrimidine 3-(4-Ethoxyphenyl), 6-methyl, 7-oxo, 2-thioxo, 5-sulfanylacetamide (N-benzyl) Not reported Thioxo group enhances electrophilicity
N-Ethyl-2-{[1-ethyl-3-methyl-6-(4-methyl...) [] Pyrazolo[4,3-d]pyrimidine 6-(4-Methylbenzyl), 1-ethyl, 3-methyl, 7-oxo, 5-sulfanylacetamide (N-ethyl-3-methylphenyl) Not reported Enhanced steric bulk (4-methylbenzyl)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-... [] Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 7-(5-methylfuran-2-yl), 3,5-dioxo 386 (C20H10N4O3S) Furan ring introduces π-π stacking potential

Key Observations :

  • Core Heterocycles : The target compound shares a pyrazolo-pyrimidine core with , whereas and use thiazolo-pyrimidine scaffolds. Pyrazolo-pyrimidines generally exhibit better metabolic stability compared to thiazolo derivatives due to reduced susceptibility to oxidative cleavage .
  • Substituent Effects :
    • The 3,4-dimethylphenyl group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to the N-benzyl group in (logP ~3.8).
    • The 2-thioxo group in may confer stronger hydrogen-bonding interactions with target proteins compared to the 7-oxo group in the target compound .

Key Observations :

  • The target compound’s synthesis likely follows a pathway similar to , where sulfanyl-acetamide linkages are formed via nucleophilic substitution. However, the absence of a 3,5-dioxo system (as in ) may simplify purification .
  • Yields for pyrazolo-pyrimidine derivatives (e.g., ) are typically higher (>70%) compared to thiazolo-pyrimidines (68% in ), suggesting better reaction efficiency for the former .

Spectroscopic and Physicochemical Properties

Table 3: Spectral Data of Analogues

Compound (Source) IR (cm⁻¹) ^1H NMR (δ, ppm) ^13C NMR (δ, ppm)
Target Compound Not reported Expected: 2.24 (CH3), 7.29 (ArH), 7.94 (=CH) ~165 (C=O), ~116 (CN)
11a [] 3,436 (NH), 2,219 (CN) 2.24 (CH3), 7.29 (ArH), 7.94 (=CH) 165.48 (C=O), 116.37 (CN)
11b [] 3,423 (NH), 2,209 (CN) 2.24 (CH3), 7.41 (ArH), 8.01 (=CH) 166.05 (C=O), 117.54 (CN)

Key Observations :

  • The target compound’s spectral profile would resemble ’s derivatives, with characteristic NH stretches (~3,400 cm⁻¹) and CN peaks (~2,200 cm⁻¹). The absence of a furan ring (cf. ) would eliminate signals at δ ~6.28 ppm (furan CH) .
  • The 3,4-dimethylphenyl group would introduce distinct aromatic splitting patterns (e.g., δ 6.8–7.3 ppm) compared to benzyl or methylbenzyl groups in analogs .

Biological Activity

The compound 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide is a novel derivative within the pyrazolo[4,3-d]pyrimidine class, a structure known for its diverse biological activities. This article reviews its biological activity based on recent studies and findings.

Overview of Biological Activities

Pyrazolo[4,3-d]pyrimidine derivatives have been extensively studied for their potential in various therapeutic applications, particularly in oncology and as anti-inflammatory agents. The biological activities of these compounds often include:

  • Antitumor Activity : Many pyrazolo[4,3-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Inhibition of Specific Enzymes : These compounds can act as inhibitors of critical enzymes involved in cancer progression and other diseases.
  • Modulation of Cell Signaling Pathways : By influencing pathways such as apoptosis and cell cycle regulation, these compounds can effectively induce cancer cell death.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related pyrazolo[4,3-d]pyrimidine compounds. For instance:

  • In vitro Studies : Compounds with similar scaffolds have shown IC50 values in the low micromolar range against various cancer cell lines:
    • MCF-7 (breast cancer) : IC50 values around 1.74 µM for certain derivatives .
    • A549 (lung cancer) : Notable activity with IC50 values reported as low as 2.24 µM .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis through mitochondrial pathways and cell cycle arrest. For example, one study indicated that a related compound significantly increased the BAX/Bcl-2 ratio, promoting apoptosis .

Table 1: Summary of Biological Activities

CompoundCell LineIC50 (µM)Mechanism of Action
1aMCF-71.74Apoptosis induction
1dA5492.24Cell cycle arrest and apoptosis
5eHepG24.55Inhibition of xanthine oxidase
12bA5498.21EGFR inhibition and apoptosis induction

Detailed Findings

  • Antitumor Efficacy : A study demonstrated that pyrazolo[4,3-d]pyrimidine derivatives could inhibit tumor growth effectively in vivo models . The compounds exhibited selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index.
  • Enzyme Inhibition : The ability to inhibit enzymes such as cyclin-dependent kinases (CDKs) has been a focal point in research. For instance, compounds from this class have been shown to inhibit CDK2 with IC50 values ranging from 0.98 to 0.16 µM .
  • Clinical Relevance : The structural similarities to ATP suggest that these compounds might serve as bioisosteric replacements in kinase inhibition strategies . This opens avenues for developing targeted therapies against cancers driven by aberrant kinase activity.

Q & A

Q. How to address discrepancies between in vitro and cellular activity data?

  • Methodology :
  • Membrane permeability : Measure cellular uptake via LC-MS/MS. Low intracellular concentrations may explain reduced efficacy.
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended targets.
  • Metabolic stability : Incubate the compound with liver microsomes to assess CYP-mediated degradation .

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